molecular formula C11H13N5O B238272 N-(2-Propyl-2H-tetraazol-5-yl)benzamide

N-(2-Propyl-2H-tetraazol-5-yl)benzamide

Cat. No.: B238272
M. Wt: 231.25 g/mol
InChI Key: SQFCWUAUQTYKTD-UHFFFAOYSA-N
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Description

N-(2-Propyl-2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a propyl group at the N2 position. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability and bioavailability in pharmaceutical applications. Its structural uniqueness lies in the combination of a lipophilic propyl chain with the polar tetrazole ring, which may influence solubility, receptor binding, and pharmacokinetic properties .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H13N5O/c1-2-8-16-14-11(13-15-16)12-10(17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14,17)

InChI Key

SQFCWUAUQTYKTD-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Differences :

  • Rip-B replaces the tetrazole-propanamide group with a 3,4-dimethoxyphenethylamine moiety.

Functional Implications :

  • In contrast, the tetrazole group in the target compound may mimic carboxylate interactions in enzymatic targets.

N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide

Structural Differences :

  • This analog substitutes the benzamide’s para position with an isopropyl group and uses a methyl group instead of propyl on the tetrazole ring.

Key Comparisons :

  • Electronic Effects : The para-isopropyl group in the benzamide may enhance hydrophobic interactions, whereas the unsubstituted benzamide in the target compound prioritizes aromatic stacking.

Data Gaps :

  • PubChem lists this compound but lacks explicit pharmacological or physicochemical data, limiting direct comparisons .

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide

Structural Differences :

  • Replaces the tetrazole with a 1,2,3-triazole ring and introduces a nitro group and benzo[d]thiazole moiety.

Functional Implications :

  • The nitro group increases electron-withdrawing effects, which may reduce metabolic stability compared to the tetrazole-based compound.

Research Implications and Gaps

  • Pharmacological Data : The evidence lacks in vitro or in vivo studies, necessitating further research into bioavailability, toxicity, and target engagement.
  • Synthetic Optimization : Propyl chain length and tetrazole substitution patterns warrant exploration to balance lipophilicity and solubility.

Preparation Methods

Alkylation of Preformed Tetrazole Intermediates

Alkylation of 5-amino-1H-tetrazole derivatives offers a pathway to introduce the propyl group. Sardarian and Kazemnejadi demonstrated the use of polyvinyl alcohol-immobilized Cu(II) Schiff base complexes to alkylate tetrazoles with propyl bromide in water at room temperature, achieving 85–92% yields. For N-(2-Propyl-2H-tetrazol-5-yl)benzamide, this would involve:

  • Synthesizing 5-amino-1H-tetrazole via cycloaddition.

  • Alkylating the N2 position with propyl bromide.

  • Acylating the N1 position with benzoyl chloride.

One-Pot Synthesis Approaches

Concurrent Cycloaddition and Acylation

A one-pot strategy combining nitrile cycloaddition and benzamide formation minimizes purification steps. Meshram et al. reported silica-supported lanthanum triflate (Ln(OTf)₃-SiO₂) as a catalyst for cycloaddition in DMF/MeOH (4:1), yielding 5-substituted tetrazoles in 88% yield. Coupling this with in situ acylation using benzoyl chloride could directly furnish N-(2-Propyl-2H-tetrazol-5-yl)benzamide.

Solvent and Catalyst Optimization

CatalystSolventTemperature (°C)Yield (%)Reference
ZnBr₂H₂O6085
Cu(II)/PVAH₂ORT92
Pd/Co NPsDMF11099
NH₄ClDMF12579

Water emerges as a green solvent alternative, though DMF remains prevalent for high-boiling reactions.

Challenges and Mitigation Strategies

Regioselectivity and Byproduct Formation

Unwanted regioisomers (1H- vs. 2H-tetrazoles) complicate purification. Akhlaghinia et al. addressed this using cuttlebone as a biomaterial catalyst, which enhances selectivity through hydrogen bonding with nitriles. For N-(2-Propyl-2H-tetrazol-5-yl)benzamide, cuttlebone in DMSO at 110°C could suppress 1H-tetrazole formation.

Functional Group Tolerance

Benzamide groups are sensitive to strong acids/bases. Rohe et al. avoided this by employing N-methyl-2-pyrrolidone (NMP) as a mild solvent with Cu(II) catalysts, enabling acylation post-cycloaddition.

Industrial-Scale Considerations

Patent-Based Methods

The patent US20150111750A1 discloses herbicidal N-(tetrazol-5-yl)carboxamides synthesized via cycloaddition of hetaryl nitriles with NaN₃. Scaling this to N-(2-Propyl-2H-tetrazol-5-yl)benzamide would require:

  • Continuous flow reactors for exothermic azide reactions.

  • Recyclable catalysts (e.g., Amberlyst-15) to reduce costs .

Q & A

Q. What are the optimal synthetic routes for N-(2-Propyl-2H-tetraazol-5-yl)benzamide?

A common method involves reacting 2-propyl-2H-tetrazol-5-amine with benzoyl chloride in pyridine as both solvent and catalyst. After overnight stirring at room temperature, the crude product is purified via recrystallization (e.g., methanol) to yield the target compound. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How can the purity and structural integrity of the compound be validated experimentally?

Characterization should include:

  • 1H/13C NMR spectroscopy to confirm proton environments and carbon frameworks. For example, amide proton signals typically appear at δ 8.0–10.0 ppm .
  • Elemental analysis to verify calculated vs. experimental C, H, N content (e.g., deviations <0.4% indicate purity) .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. Which solvents and catalysts are effective for its synthesis?

Pyridine is preferred for its dual role as a base and solvent in amide bond formation. Dichloromethane (CH₂Cl₂) is also used for reactions requiring inert conditions. Catalysts like DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

  • Synthesize derivatives with modifications to the benzamide aryl group (e.g., electron-withdrawing/donating substituents) or tetrazole moiety (e.g., alkyl chain length variations).
  • Evaluate biological activity (e.g., enzyme inhibition, cytotoxicity) in dose-response assays. For example, PARP-1 inhibitors derived from benzamide scaffolds showed enhanced potency with electron-deficient aryl groups .

Q. What computational strategies predict binding modes with biological targets?

  • Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., PARP-1 or GPCRs). Compare predicted binding poses with experimental X-ray structures to validate interactions .
  • Density Functional Theory (DFT) calculations can optimize ligand geometries and estimate electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Use single-crystal X-ray diffraction (e.g., ORTEP-3 software) to unambiguously determine bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H⋯N hydrogen bonds in tetrazole derivatives stabilize crystal packing .
  • Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. What experimental design principles improve reaction yields and scalability?

  • Apply Design of Experiments (DoE) to optimize temperature, stoichiometry, and solvent ratios. For instance, elevated temperatures (50–60°C) may improve coupling efficiency in amide synthesis .
  • Use high-performance liquid chromatography (HPLC) for purity assessment and column chromatography for challenging separations .

Q. How are biological evaluations structured to assess therapeutic potential?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., PFOR enzyme in anaerobic organisms) using spectrophotometric methods .
  • Cytotoxicity profiling : Test compounds in cell lines (e.g., cancer cells) via MTT assays to establish selectivity indices .

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